(3-Methylbut-2-ene-1,1-diyl)bis(trimethylstannane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylbut-2-ene-1,1-diyl)bis(trimethylstannane) is an organotin compound characterized by the presence of two trimethylstannane groups attached to a 3-methylbut-2-ene backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbut-2-ene-1,1-diyl)bis(trimethylstannane) typically involves the reaction of 3-methylbut-2-ene with trimethyltin chloride in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of (3-Methylbut-2-ene-1,1-diyl)bis(trimethylstannane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and efficiency. The product is purified using techniques such as distillation and recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(3-Methylbut-2-ene-1,1-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler organotin compounds.
Substitution: The trimethylstannane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds .
Scientific Research Applications
(3-Methylbut-2-ene-1,1-diyl)bis(trimethylstannane) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organotin compounds and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of materials with specific properties, such as high thermal stability and conductivity
Mechanism of Action
The mechanism of action of (3-Methylbut-2-ene-1,1-diyl)bis(trimethylstannane) involves its interaction with molecular targets through its organotin groups. These interactions can lead to the formation of stable complexes with various biomolecules, affecting their function and activity. The pathways involved include coordination with metal ions and binding to specific protein sites .
Comparison with Similar Compounds
Similar Compounds
(4,8-bis(4,5-dioctyl-thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene-2,6-diyl)bis(trimethylstannane): Used in photovoltaic polymers.
4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane): Used in organic solar cells.
Uniqueness
(3-Methylbut-2-ene-1,1-diyl)bis(trimethylstannane) is unique due to its specific structural configuration, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical properties and reactions .
Properties
CAS No. |
86309-32-2 |
---|---|
Molecular Formula |
C11H26Sn2 |
Molecular Weight |
395.7 g/mol |
IUPAC Name |
trimethyl-(3-methyl-1-trimethylstannylbut-2-enyl)stannane |
InChI |
InChI=1S/C5H8.6CH3.2Sn/c1-4-5(2)3;;;;;;;;/h1,4H,2-3H3;6*1H3;; |
InChI Key |
SWYMDHNDOQPBOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC([Sn](C)(C)C)[Sn](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.